molecular formula C9H15ClFNO2 B2871209 Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride CAS No. 2243515-49-1

Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride

Cat. No. B2871209
CAS RN: 2243515-49-1
M. Wt: 223.67
InChI Key: JQQJZZUXIYGJSE-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also seems to have a fluorine atom, which can significantly alter the properties of organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the fluorine atom . The exact methods would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by its specific arrangement of atoms and bonds. Techniques such as infrared spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. It might undergo reactions typical of other organic compounds with similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, it might have certain solubility characteristics, melting and boiling points, and reactivity based on the presence of the piperidine ring and the fluorine atom .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Compounds structurally related to Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride have been studied for their potential as GPIIb/IIIa integrin antagonists. For instance, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate has shown significant potency as a fibrinogen receptor antagonist. This compound exhibits promising therapeutic potential, especially for antithrombotic treatment during the acute phase, owing to its human platelet aggregation inhibitory activity and oral availability in animal models (Hayashi et al., 1998).

Antimycobacterial Activity

Spiro-piperidin-4-ones, generated through 1,3-dipolar cycloaddition of azomethine ylides with isatin and alpha-amino acids, have been investigated for their antimycobacterial properties. These compounds, including those with a 4-fluorophenyl moiety, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as novel antiallergic compounds (Kumar et al., 2008).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research on the pharmacology of novel compounds related to Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride includes studies on their ability to allosterically modulate the cannabinoid CB1 receptor. These studies suggest that certain compounds can bind allosterically to the CB1 receptor, eliciting a conformational change that increases agonist affinity for the orthosteric binding site. This finding is significant for understanding the mechanism of action of potential therapeutic agents acting on the cannabinoid system (Price et al., 2005).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations have been applied to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This research highlights the potential of these compounds, including those with fluorine substitutions, as corrosion inhibitors. The studies provide insight into global reactivity parameters and adsorption behaviors, underscoring the utility of these compounds in materials science (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. If it is similar to other piperidine-containing compounds, it might interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It might be studied for its potential uses in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJZZUXIYGJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCNCC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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